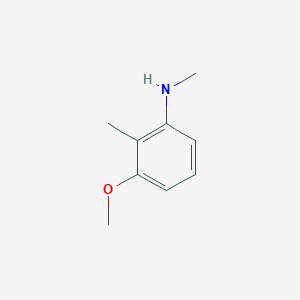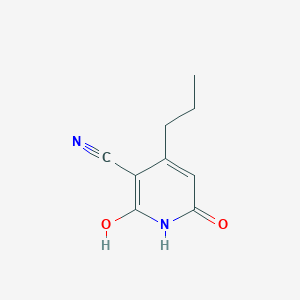
6-nitro-4-oxo-1H-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-4-oxo-1H-quinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5N3O3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core structure substituted with a nitro group at the 6-position, a carbonitrile group at the 3-position, and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-4-oxo-1H-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with suitable nitriles in the presence of dehydrating agents. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with potassium cyanide and nitric acid can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-4-oxo-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of the nitro group yields 6-amino-4-oxo-1H-quinoline-3-carbonitrile.
- Reduction of the keto group yields 6-nitro-4-hydroxy-1H-quinoline-3-carbonitrile.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-4-oxo-1H-quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-nitro-4-oxo-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
- 6-Chloro-4-oxo-1H-quinoline-3-carbonitrile
- 6-Methyl-4-oxo-1H-quinoline-3-carbonitrile
- 6-Amino-4-oxo-1H-quinoline-3-carbonitrile
Comparison: 6-Nitro-4-oxo-1H-quinoline-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the nitro derivative exhibits enhanced antimicrobial and anticancer properties. The amino derivative, on the other hand, shows different pharmacological profiles due to the presence of the amino group .
Properties
Molecular Formula |
C20H10N6O6 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/2C10H5N3O3/c2*11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h2*1-3,5H,(H,12,14) |
InChI Key |
AOEBKQSSPNWYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)





![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)

![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)



![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)

